molecular formula C12H17NO5S B5071398 2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid

2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid

Cat. No.: B5071398
M. Wt: 287.33 g/mol
InChI Key: HSDRPLFCNVJYLC-UHFFFAOYSA-N
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Description

2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a sulfonylamino group attached to an acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-methoxy-5-methylphenylamine with ethyl chloroacetate under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

    2-Methoxy-5-methylphenylacetic acid: Shares a similar backbone but lacks the sulfonylamino group.

    Ethyl 2-methoxy-5-methylphenylacetate: Similar structure but with an ester group instead of the sulfonylamino group.

Uniqueness: 2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid is unique due to the presence of the sulfonylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-13(8-12(14)15)19(16,17)11-7-9(2)5-6-10(11)18-3/h5-7H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDRPLFCNVJYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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